Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-cyanoethyl)(cyclopropyl)carbamate is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.28 g/mol . It is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
The synthesis of Tert-butyl (2-cyanoethyl)(cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-cyanoethyl bromide and cyclopropylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl (2-cyanoethyl)(cyclopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanoethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl (2-cyanoethyl)(cyclopropyl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in drug development due to its ability to form stable carbamate linkages.
Material Science: It is used in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl (2-cyanoethyl)(cyclopropyl)carbamate involves its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, leading to specific biological effects. The exact molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Tert-butyl (2-cyanoethyl)(cyclopropyl)carbamate can be compared with other carbamate compounds such as:
Tert-butyl carbamate: A simpler carbamate used as a protecting group in organic synthesis.
N-(2-cyanoethyl)carbamate: Similar in structure but lacks the cyclopropyl group, leading to different reactivity and applications.
The uniqueness of Tert-butyl (2-cyanoethyl)(cyclopropyl)carbamate lies in its combination of the cyanoethyl and cyclopropyl groups, which impart specific chemical properties and reactivity.
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
tert-butyl N-(2-cyanoethyl)-N-cyclopropylcarbamate |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13(8-4-7-12)9-5-6-9/h9H,4-6,8H2,1-3H3 |
InChI Key |
ZARLKOYQVIKKNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC#N)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.